molecular formula C21H16N4 B062703 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline CAS No. 178265-65-1

4-([2,2':6',2''-Terpyridin]-4'-yl)aniline

Cat. No. B062703
CAS RN: 178265-65-1
M. Wt: 324.4 g/mol
InChI Key: CYISWQZYBSHTNN-UHFFFAOYSA-N
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Description

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline is a compound that contains a terpyridine (tpy) unit. The N-donors of the outer rings in 4,2′:6′,4′′-tpy subtend an angle of 120° .


Synthesis Analysis

The synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline could potentially involve the coupling of aryl bromides and N-Boc hydrazine in DMSO . Another possible method could involve the use of 4-Chloro-2,2:6,2-terpyridine .

Scientific Research Applications

Dyeing Agent

Aniline is used as a dyeing agent in the manufacture of clothes such as jeans . The presence of the aniline group in the compound could potentially allow it to be used in a similar manner.

Production of Pharmaceuticals

Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 . Therefore, “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline” could potentially be used in the production of pharmaceuticals.

Production of Agrochemicals

Anilines are key ingredients for making agrochemicals . This suggests that “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline” could be used in the production of agrochemicals.

Electronic Materials

Anilines are used in the production of electronic materials . This implies that “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline” could be used in the production of electronic materials.

Polymers

Aniline compounds are precursors for one of the two monomers needed to produce polyurethane materials . These materials are used to make everything from stretchy fabrics and compressible foams to the wheels of skateboards and rollercoasters . This suggests that “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline” could be used in the production of polymers.

Metallo-Supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, 2,2’:6’,2’‘-terpyridine may be used as a metal-binding domain to form metallo-supramolecular structures . This suggests that "4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline" could be used in the formation of metallo-supramolecular structures.

Asymmetric Catalysis

Terpyridine is utilized in the synthesis of chiral derivatives for asymmetric catalysis . This suggests that “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline” could be used in asymmetric catalysis.

Pesticides and Fungicides

Aniline is used as a pesticide and fungicides in the agricultural industry . This suggests that “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline” could be used as a pesticide and fungicides in the agricultural industry.

Mechanism of Action

Target of Action

The primary target of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline, also known as 4’-(4-aminophenyl)-2,2’:6’,2’'-terpyridine, is metal ions . This compound acts as a tridentate ligand, coordinating with metal centers to form complexes . The role of these metal complexes can vary widely, depending on the specific metal ion and the environmental context.

Mode of Action

The compound interacts with its targets (metal ions) through its three near-coplanar nitrogen donor atoms . This interaction forms two adjacent 5-membered metal-nitrogen-carbon chelate rings . The resulting changes depend on the specific metal ion involved and can include changes in the metal’s oxidation state .

Biochemical Pathways

The compound’s interaction with metal ions can affect various biochemical pathways. For instance, it can be involved in the formation of coordination polymers and metallomacrocyclic complexes . The downstream effects of these interactions can be diverse and depend on the specific biochemical context.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific metal ion it interacts with and the biochemical context. For instance, terpyridine complexes can exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of different metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s stability and efficacy.

properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISWQZYBSHTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446223
Record name 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178265-65-1
Record name 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline interesting for scientific research?

A1: 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline is a versatile building block in coordination chemistry due to its terpyridine moiety. This structure allows it to readily form stable complexes with various metal ions, opening doors for applications in catalysis, materials science, and even medicinal chemistry.

Q2: How does the structure of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline contribute to its ability to act as a building block for sensing applications?

A3: The terpyridine unit in 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline readily coordinates with metal ions. Researchers have exploited this property to develop colorimetric and fluorescent sensors. For instance, derivatives of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline containing phenol groups were synthesized and exhibited a color change and fluorescence response in the presence of fluoride ions. [] This response stems from the interaction between the fluoride ions and the metal complex formed with the terpyridine moiety, highlighting the potential of these derivatives as selective anion sensors.

Q3: Can you provide an example of how 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline is used in material science, particularly in the development of electrocatalysts?

A4: 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline plays a crucial role in synthesizing ruthenium nanocluster-based electrocatalysts for hydrogen evolution reactions. [] In this application, the molecule serves as both a ligand and a stabilizing agent. It initially coordinates with ruthenium ions through its nitrogen atoms, controlling the growth and preventing the aggregation of ruthenium nanoclusters. [] Subsequent polymerization of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline further enhances the stability of these nanoclusters. [] This approach yields highly active and durable electrocatalysts with promising applications in renewable energy technologies.

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